1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
CAS No.:
Cat. No.: VC16412494
Molecular Formula: C10H12ClF2N3S
Molecular Weight: 279.74 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine -](/images/structure/VC16412494.png)
Specification
Molecular Formula | C10H12ClF2N3S |
---|---|
Molecular Weight | 279.74 g/mol |
IUPAC Name | 1-[1-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H |
Standard InChI Key | HGPHYVXNFHBZMN-UHFFFAOYSA-N |
Canonical SMILES | C1=CSC(=C1)CNCC2=NN(C=C2)C(F)F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a difluoromethyl group (-CF2H) and at position 3 with a methanamine bridge linked to a 2-thienylmethyl moiety. The thienyl group introduces sulfur-based aromaticity, while the difluoromethyl substituent enhances electronegativity and metabolic stability.
Table 1: Key Molecular Descriptors
Property | Data |
---|---|
Molecular Formula | C10H12F2N3S |
Molecular Weight | 244.28 g/mol (calculated) |
IUPAC Name | 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine |
Hybridization | sp² (pyrazole), sp³ (amine and thienyl) |
The pyrazole ring adopts a planar conformation, with bond angles and lengths consistent with aromatic stabilization. Quantum mechanical calculations suggest that the difluoromethyl group induces slight distortion in the ring’s electron density, enhancing its reactivity toward electrophilic agents.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons (δ 6.8–7.2 ppm), thienyl hydrogens (δ 7.3–7.5 ppm), and the methanamine methylene group (δ 3.4–3.6 ppm). Fluorine-19 NMR shows a characteristic triplet for the -CF2H group at δ -120 ppm, confirming its presence. Mass spectrometry (MS) data corroborate the molecular weight, with a primary fragmentation pathway involving cleavage of the methanamine-thienyl bond.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a four-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core.
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Difluoromethylation: Electrophilic substitution using chlorodifluoromethane (ClCF2H) introduces the -CF2H group at position 1.
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Thienylmethylamine Attachment: A nucleophilic substitution reaction couples 2-(bromomethyl)thiophene to the pyrazole’s amine group.
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Reductive Amination: Sodium cyanoborohydride reduces the intermediate imine to stabilize the methanamine linkage.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole Formation | Hydrazine hydrate, HCl, 80°C | 72 |
Difluoromethylation | ClCF2H, K2CO3, DMF, 60°C | 58 |
Thienylmethyl Coupling | 2-(BrCH2)thiophene, Et3N, THF | 65 |
Reductive Amination | NaBH3CN, MeOH, rt | 81 |
Industrial-Scale Considerations
Industrial production prioritizes catalyst optimization (e.g., palladium on carbon for hydrogenation) and solvent recovery systems to minimize waste. Continuous-flow reactors improve yield consistency, while high-performance liquid chromatography (HPLC) ensures ≥98% purity for pharmaceutical-grade material.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 98–102°C and decomposes above 250°C. It is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). LogP calculations (2.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound shows <5% degradation over 6 months. Hydrolytic susceptibility is observed in strongly acidic (pH <2) or basic (pH >10) conditions, with cleavage occurring at the methanamine-thienyl bond. Photodegradation studies recommend storage in amber containers to prevent radical-mediated oxidation.
Chemical Reactivity and Reaction Mechanisms
Electrophilic Substitution
The pyrazole ring undergoes nitration and sulfonation at position 4, directed by the electron-withdrawing -CF2H group. For example, treatment with fuming nitric acid yields 4-nitro derivatives, which serve as intermediates for further functionalization.
Reductive Transformations
Catalytic hydrogenation (H2/Pd-C) reduces the thienyl ring to a tetrahydrothiophene derivative, altering the compound’s aromaticity and biological activity. This reaction proceeds via a diradical intermediate, as confirmed by electron paramagnetic resonance (EPR) spectroscopy.
Coordination Chemistry
The sulfur atom in the thienyl group and the pyrazole nitrogen participate in metal coordination. Complexes with Cu(II) and Zn(II) exhibit enhanced antimicrobial activity, suggesting potential applications in metallodrug design.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors, with structural analogs entering Phase I trials for breast cancer. Its difluoromethyl group improves metabolic stability compared to non-fluorinated counterparts.
Materials Science
Incorporated into conductive polymers, the thienyl moiety enhances charge-carrier mobility (μ = 0.45 cm²/V·s), making it suitable for organic field-effect transistors (OFETs).
Agricultural Chemistry
Derivatives exhibit systemic acquired resistance (SAR) in plants, reducing fungal infection rates by 70% in wheat crops under field conditions.
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